molecular formula C28H23BrO9 B023509 Methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate CAS No. 103674-69-7

Methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate

Cat. No. B023509
M. Wt: 583.4 g/mol
InChI Key: KXTNIKNREDJJSO-LKTXNROYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like Methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate often involves multi-step chemical processes. For instance, methods like the condensation of 3-nosyloxy-2-ketoesters with methyl carbamate in the presence of p-TSA, or the bromination of alpha-ketoesters, are common in synthesizing related compounds (Okonya, Hoffman, & Johnson, 2002).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using techniques like X-ray crystallography, NMR, MS, and IR. For example, the crystal structure of related compounds, like 5-(4-Bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester, has been investigated using these techniques (Wang & Dong, 2009).

Chemical Reactions and Properties

Chemical reactions involving compounds like Methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate can be quite diverse. They may undergo reactions such as N-acylation, reduction to alcohols, or saponification and coupling with amino acids (Okonya, Hoffman, & Johnson, 2002).

Physical Properties Analysis

The physical properties of such organic compounds, including melting point, solubility, and crystal structure, are typically determined through experimental analysis. The crystal structure, in particular, is often analyzed using single-crystal X-ray diffraction techniques, providing insights into the compound's conformation and stability (Wang & Dong, 2009).

Chemical Properties Analysis

The chemical properties, including reactivity, functional group transformations, and stability, are key aspects of these compounds. Their reactivity can be explored through various chemical reactions, as mentioned earlier, which also aids in understanding their functional group dynamics (Okonya, Hoffman, & Johnson, 2002).

Scientific Research Applications

Compound Metabolism Studies

The metabolism of various compounds, including some with structural similarities to Methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate, has been extensively studied. In particular, the biotransformation of compounds in isolated perfused rat liver has been a subject of interest, leading to the identification of metabolites and insights into metabolic pathways (Kanai, Kobayashi, & Tanayama, 1973). Similarly, the biotransformation of isoprene monoepoxides and the corresponding diols with liver microsomes has been studied, revealing details about the stereochemical course of the metabolism and the role of various enzymes in these processes (Chiappe et al., 2000).

Drug Metabolism and Delivery

Research has also focused on the metabolism and delivery of drugs, including the metabolism of dexrazoxane to its metabolites and the involvement of dihydropyrimidinase and dihydroorotase in these processes. The effects of inhibitors on this metabolism have been examined to understand the mechanism behind the cardioprotective activity of dexrazoxane (Schroeder, Patel, & Hasinoff, 2008). The development of a dihydropyridine carrier system for sustained delivery of nucleosides to the brain represents a novel approach for treating neurological disorders, indicating a potential area for further exploration with compounds like Methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate (Palomino, Kessel, & Horwitz, 1989).

Anticarcinogenic Activities

Additionally, studies have identified specific compounds and analogues with potent anticarcinogenic properties. These compounds, through their interaction with cellular components, have been shown to block chemical carcinogenesis and induce detoxication enzymes, suggesting potential relevance in cancer research and treatment. The identification of functionalized isothiocyanates as a class of compounds with anticarcinogenic properties validates the importance of phase 2 enzyme inducers in cultured cells and their potential to protect against carcinogenesis (Zhang, Kensler, Cho, Posner, & Talalay, 1994).

Safety And Hazards

This involves detailing the safety precautions that need to be taken while handling the compound, and the hazards associated with it.


Future Directions

This involves speculating on potential future research directions, based on the known properties and uses of the compound.


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properties

CAS RN

103674-69-7

Product Name

Methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate

Molecular Formula

C28H23BrO9

Molecular Weight

583.4 g/mol

IUPAC Name

methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate

InChI

InChI=1S/C28H23BrO9/c1-34-28(33)23-21(37-26(31)18-13-7-3-8-14-18)20(36-25(30)17-11-5-2-6-12-17)22(24(29)35-23)38-27(32)19-15-9-4-10-16-19/h2-16,20-24H,1H3/t20-,21-,22+,23-,24-/m0/s1

InChI Key

KXTNIKNREDJJSO-LKTXNROYSA-N

Isomeric SMILES

COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

SMILES

COC(=O)C1C(C(C(C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Canonical SMILES

COC(=O)C1C(C(C(C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

synonyms

1-Bromo-1-deoxy-2,3,4-tribenzoate α-D-Glucopyranuronic Acid Methyl Ester; _x000B_Methyl (2,3,4-Tri-O-benzoyl-α-D-glucopyranosyl bromide)uronate; 

Origin of Product

United States

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